molecular formula C13H20N2O B1463925 N-Benzyl L-Z-isoleucinamide CAS No. 134015-91-1

N-Benzyl L-Z-isoleucinamide

Cat. No. B1463925
M. Wt: 220.31 g/mol
InChI Key: UYZJGDYBJUCHLU-JQWIXIFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl L-Z-isoleucinamide is a chemical compound with the CAS Number: 134015-91-1 . Its IUPAC name is benzyl 1-[(benzylamino)carbonyl]-2-methylbutylcarbamate . The molecular weight of this compound is 354.45 .


Molecular Structure Analysis

The InChI code for N-Benzyl L-Z-isoleucinamide is 1S/C21H26N2O3/c1-3-16(2)19(20(24)22-14-17-10-6-4-7-11-17)23-21(25)26-15-18-12-8-5-9-13-18/h4-13,16,19H,3,14-15H2,1-2H3,(H,22,24)(H,23,25) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

N-Benzyl L-Z-isoleucinamide has a molecular weight of 354.45 . It should be stored at a temperature between 28 C .

Safety And Hazards

The safety data sheet for N-Benzyl L-Z-isoleucinamide suggests that personal protective equipment/face protection should be worn when handling this compound . It should not come into contact with the eyes, skin, or clothing, and ingestion or inhalation should be avoided . Dust formation should also be avoided .

properties

IUPAC Name

(2S,3S)-2-(benzylamino)-3-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-3-10(2)12(13(14)16)15-9-11-7-5-4-6-8-11/h4-8,10,12,15H,3,9H2,1-2H3,(H2,14,16)/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZJGDYBJUCHLU-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl L-Z-isoleucinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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